2-Amino-1-(4-Hydroxyphenyl)ethanonhydrochlorid

Übersicht

Beschreibung

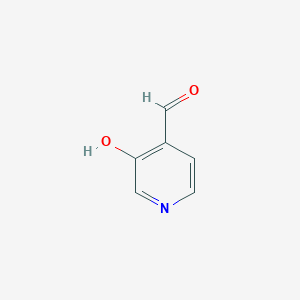

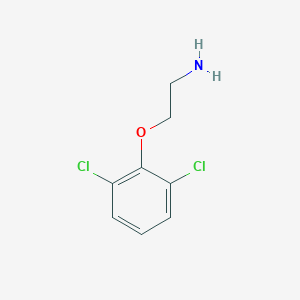

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, also known as 4-hydroxyacetophenone hydrochloride, is a white crystalline solid. It is used in the laboratory for various purposes. The compound has a molecular weight of 187.63 and its IUPAC name is 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride .

Molecular Structure Analysis

The InChI code for 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride is 1S/C8H9NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,10H,5,9H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride is a solid with a melting point of 249-251°C . It should be stored at -20°C, sealed, and away from moisture . The compound has a predicted density of 1.228±0.06 g/cm3 and a predicted boiling point of 351.4±22.0°C .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Zwischenprodukte

2-Amino-1-(4-Hydroxyphenyl)ethanonhydrochlorid: wird hauptsächlich als Zwischenprodukt bei der Synthese von Arzneimitteln verwendet . Es ist besonders nützlich für die Herstellung von Adrenalin-Analoga wie Octopaminhydrochlorid. Die Fähigkeit der Verbindung, als Baustein für diese bioaktiven Moleküle zu dienen, macht sie für die Medikamentenentwicklung und -produktion von unschätzbarem Wert.

Quorum-Sensing-Inhibitor

Untersuchungen haben gezeigt, dass Derivate dieser Verbindung, wie 1-(4-Amino-2-hydroxyphenyl)ethanon, eine Quorum-Sensing-Hemmwirkung aufweisen . Dies ist besonders wichtig gegen Pseudomonas aeruginosa, ein Pathogen, das für seine Antibiotikaresistenz bekannt ist. Indem diese Verbindungen die Kommunikation zwischen Bakterien unterbrechen, können sie die Bildung von Biofilmen verhindern und die Virulenz reduzieren, wodurch sich ein neuer Weg zur Behandlung von bakteriellen Infektionen bietet.

Organische Synthese

Als Derivat von Phenol wird This compound häufig in der organischen Synthese eingesetzt. Seine chemische Struktur ermöglicht es ihm, an verschiedenen Reaktionen teilzunehmen, was es zu einem vielseitigen Reagenz für die Konstruktion komplexer organischer Moleküle macht.

Chromatographie-Reagenz

In der analytischen Chemie wird diese Verbindung als Reagenz in der Chromatographie verwendet. Seine Eigenschaften helfen bei der Trennung von Substanzen auf der Grundlage der unterschiedlichen Partitionierung zwischen der mobilen Phase und der stationären Phase, was die Reinigung und Analyse chemischer Mischungen unterstützt.

Katalysatorproduktion

Die Verbindung ist an der Herstellung von Katalysatoren beteiligt, die in chemischen Reaktionen verwendet werden . Katalysatoren sind Stoffe, die die Geschwindigkeit einer chemischen Reaktion erhöhen, ohne dabei selbst verbraucht zu werden, und This compound kann ein Vorläufer oder Bestandteil bei ihrer Synthese sein.

Umweltprüfung

Im Bereich der Umweltwissenschaften wird diese Verbindung bei der Herstellung von Reagenzien für Umweltprüfungen eingesetzt . Es kann verwendet werden, um das Vorhandensein verschiedener Schadstoffe nachzuweisen und zu quantifizieren und ihre Auswirkungen auf Ökosysteme zu untersuchen.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Biochemische Analyse

Biochemical Properties

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research .

Cellular Effects

The effects of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur. These threshold effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications .

Metabolic Pathways

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in oxidative stress responses and metabolic processes. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects .

Transport and Distribution

The transport and distribution of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride within cells and tissues are essential for its biochemical activity. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues. These transport mechanisms are important for understanding how the compound exerts its effects at the cellular level [8][8].

Subcellular Localization

The subcellular localization of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride is critical for its activity and function. It is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. This localization is essential for the compound’s interactions with specific biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name |

2-amino-1-(4-hydroxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,10H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXTWTXRXKAZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173429 | |

| Record name | 4-Hydroxy-alpha-aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19745-72-3 | |

| Record name | Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19745-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-alpha-aminoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019745723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-alpha-aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

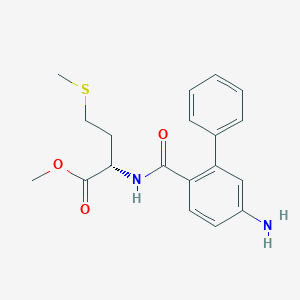

![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)